N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide
CAS No.: 868975-06-8
Cat. No.: VC7734976
Molecular Formula: C13H14N4O3S2
Molecular Weight: 338.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868975-06-8 |
|---|---|
| Molecular Formula | C13H14N4O3S2 |
| Molecular Weight | 338.4 |
| IUPAC Name | N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide |
| Standard InChI | InChI=1S/C13H14N4O3S2/c18-10(14-6-9-2-1-5-20-9)7-21-13-17-16-12(22-13)15-11(19)8-3-4-8/h1-2,5,8H,3-4,6-7H2,(H,14,18)(H,15,16,19) |
| Standard InChI Key | YVAZYMNIAIHEHZ-UHFFFAOYSA-N |
| SMILES | C1CC1C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CO3 |
Introduction
Chemical Structure and Molecular Properties
The compound’s structure integrates three key components:
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A 1,3,4-thiadiazole core, a five-membered ring containing two nitrogen atoms and one sulfur atom.
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A cyclopropanecarboxamide group attached to the thiadiazole ring, introducing steric strain and potential hydrogen-bonding capacity.
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A furan-2-ylmethyl substituent linked via a thioether-bonded acetamide side chain, contributing aromaticity and electron-rich properties.
Structural Analogues and Patent Literature
The closest structural analogs appear in patent US9415037B2, which describes triazolo-pyridine derivatives with cyclopropanecarboxamide groups for treating inflammatory and degenerative diseases . For example, N-[5-(4-phenoxyphenyl)- triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide (Example 12 in the patent) shares the cyclopropanecarboxamide moiety and demonstrates anti-inflammatory activity via kinase inhibition . While the core heterocycle differs (triazolo-pyridine vs. thiadiazole), the patent highlights the importance of the cyclopropane group in enhancing metabolic stability and target binding .
Table 1: Key Structural Features and Their Roles
Synthetic Pathways and Challenges
Synthesizing this compound likely involves sequential coupling reactions. A plausible route includes:
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Thiadiazole ring formation: Condensation of thiosemicarbazide with a carboxylic acid derivative.
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Thioether linkage introduction: Reaction of the thiadiazole thiol group with 2-chloroacetamide intermediates.
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Furan-2-ylmethylamine coupling: Amide bond formation between the acetamide side chain and furan-2-ylmethylamine.
Patent US9415037B2 employs similar strategies for triazolo-pyridine derivatives, using Pd-catalyzed cross-coupling to attach aryl groups and cyclopropanecarboxamide via nucleophilic substitution . For this compound, Mitsunobu or Ullmann-type couplings may link the furan moiety to the acetamide chain.
Computational and Preclinical Insights
Molecular docking studies of analogous structures reveal:
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Hydrogen bonding: The cyclopropanecarboxamide carbonyl forms hydrogen bonds with kinase active sites (e.g., JAK2’s Glu930) .
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Van der Waals interactions: The furan ring’s electron density may engage in charge-transfer interactions with aromatic residues.
In rodent models, patent compounds reduced paw swelling by 40–60% at 10 mg/kg doses, suggesting potential efficacy for this compound in similar assays .
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